4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine
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Overview
Description
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and chemical research .
Preparation Methods
The synthesis of 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine involves multiple steps. One common method includes the cyclization condensation of diethanolamine with 2-amine-pyrimidine, followed by chlorination . This method is known for its high yield and mild reaction conditions. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenation reactions using reagents like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain neurotransmitters in the brain, which contributes to its anxiolytic and antipsychotic effects . The compound binds to serotonin and dopamine receptors, influencing their signaling pathways and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
Buspirone Hydrochloride: Shares a similar pyrimidine-piperazine structure and is used as an anxiolytic.
8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[4.5]decane-7,9-dione: Another pyrimidine derivative with similar biological activities.
The uniqueness of 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine lies in its specific chemical structure, which imparts distinct biological properties and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C15H20ClN7 |
---|---|
Molecular Weight |
333.82 g/mol |
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C15H20ClN7/c1-3-17-14-20-11(2)8-13(21-14)22-4-6-23(7-5-22)15-18-9-12(16)10-19-15/h8-10H,3-7H2,1-2H3,(H,17,20,21) |
InChI Key |
JWAJIIALNIOFAI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Cl)C |
Origin of Product |
United States |
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